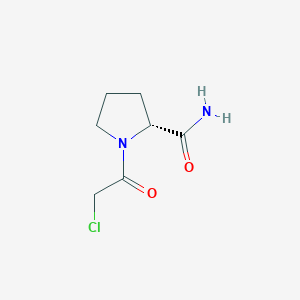

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Description

Significance of Pyrrolidine (B122466) Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and development. nbinno.com This prominence is due to several key factors. The saturated, non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems. nih.govresearchgate.netnih.gov This three-dimensionality is crucial for optimizing interactions with biological targets such as proteins and enzymes.

In medicinal chemistry, the pyrrolidine scaffold is a core structure in numerous pharmacologically active agents. frontiersin.org Its incorporation into a molecule can significantly influence pharmacokinetic properties, including binding affinity, metabolic stability, and bioavailability. nbinno.com A wide range of approved drugs across various therapeutic areas, such as antiviral, anticancer, anti-inflammatory, and central nervous system agents, feature the pyrrolidine motif. frontiersin.orgmdpi.comnih.gov

From a synthetic standpoint, the pyrrolidine ring is a valuable intermediate. frontiersin.org The natural amino acid L-proline, which contains a pyrrolidine ring, is an abundant and often-used chiral starting material for the synthesis of more complex chiral compounds. nih.govmdpi.comnih.gov The development of stereoselective methods to synthesize substituted pyrrolidines is an active and important area of research in organic chemistry. mdpi.comorganic-chemistry.org

Stereochemical Considerations in Pyrrolidine-Based Compounds

A defining feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers. nih.gov The carbon atoms of the ring can be substituted, leading to a variety of stereoisomers. The specific spatial arrangement of these substituents is critical, as different stereoisomers of a drug candidate can exhibit vastly different biological profiles due to stereoselective binding to target proteins. nih.govresearchgate.netnih.gov

The non-planar, puckered conformation of the pyrrolidine ring further contributes to its stereochemical complexity. beilstein-journals.org This conformation can be influenced by the nature and position of substituents, including through stereoelectronic effects like the gauche effect when fluorine is present. beilstein-journals.org The ability to control the stereochemistry during the synthesis of pyrrolidine derivatives is therefore of paramount importance for producing enantiomerically pure compounds for pharmaceutical applications. mdpi.comacs.org The synthesis of chiral pyrrolidines is a significant focus, with various methods being developed to achieve high enantioselectivity. acs.orgacs.orgnih.gov

Overview of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide as a Chiral Intermediate

This compound is a specific chiral derivative of proline. As a chiral intermediate, its value lies in its predefined stereochemistry at the C2 position of the pyrrolidine ring. The "(R)" designation specifies the absolute configuration at this chiral center. This compound contains a reactive chloroacetyl group attached to the ring's nitrogen atom and a carboxamide group at the C2 position.

The chloroacetyl group is an electrophilic moiety, making it susceptible to nucleophilic substitution, a common strategy for linking the pyrrolidine scaffold to other molecular fragments. The carboxamide group can also participate in various chemical transformations.

While its (S)-enantiomer, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a well-documented key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, the specific applications of the (R)-enantiomer are less detailed in the provided search results. beilstein-journals.orggoogle.comchemicalbook.com However, its availability as a chiral building block allows for its use in the synthesis of enantiomerically pure target molecules where the (R)-configuration is required for desired biological activity or to study structure-activity relationships.

Below are the physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂O₂ |

| Molecular Weight | 190.63 g/mol |

| IUPAC Name | (2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide |

| CAS Number | 1211679-98-9 |

(Data sourced from PubChem CID 11063231) nih.gov

| Computed Property | Value |

| XLogP3 | -0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 190.0509053 Da |

| Monoisotopic Mass | 190.0509053 Da |

| Topological Polar Surface Area | 69.5 Ų |

| Heavy Atom Count | 12 |

(Data sourced from PubChem CID 11063231) nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDRUBGIBPCRBH-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of R 1 2 Chloroacetyl Pyrrolidine 2 Carboxamide

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group is the most reactive part of the molecule due to the presence of a good leaving group (chloride) alpha to a carbonyl group. This arrangement makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the Electrophilic Carbonyl

The carbon atom attached to the chlorine in the chloroacetyl group is highly electrophilic. This is a result of the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. Consequently, this site is prone to nucleophilic substitution reactions (SN2), where the chloride ion is displaced by a variety of nucleophiles.

Common nucleophiles that can react with (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide include amines, thiols, and azides. For instance, reaction with a primary or secondary amine would lead to the formation of a secondary or tertiary amine, respectively, by forming a new carbon-nitrogen bond. Similarly, reaction with a thiol would yield a thioether. The general scheme for these reactions involves the attack of the nucleophile on the α-carbon of the chloroacetyl group, leading to the displacement of the chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | (R)-1-(2-(Alkylamino)acetyl)pyrrolidine-2-carboxamide |

| Thiol | R-SH | (R)-1-(2-(Alkylthio)acetyl)pyrrolidine-2-carboxamide |

| Azide | NaN₃ | (R)-1-(2-Azidoacetyl)pyrrolidine-2-carboxamide |

Functional Group Interconversions

The functional groups within the chloroacetyl moiety can be transformed into other functionalities. The carbonyl group can undergo reduction, typically with a mild reducing agent such as sodium borohydride, to yield the corresponding alcohol, (R)-1-(2-chloro-1-hydroxyethyl)pyrrolidine-2-carboxamide. Care must be taken to avoid reduction of the amide group.

Furthermore, the carboxamide group at the 2-position of the pyrrolidine (B122466) ring can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. However, harsh conditions might also affect the chloroacetyl group or the stereochemical integrity of the chiral center.

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine ring, while generally stable, can undergo certain transformations, although these typically require more forcing conditions compared to the reactions of the chloroacetyl group.

Ring Modifications and Substitutions

Direct substitution on the saturated carbons of the pyrrolidine ring is challenging. However, oxidation of N-acylpyrrolidines can lead to the formation of lactams (pyrrolidin-2-ones) under specific oxidative conditions, for instance, using reagents like iron(II)-hydrogen peroxide. unibo.it Such a reaction would involve the oxidation of one of the methylene groups of the pyrrolidine ring to a carbonyl group. Electrophilic substitution on the pyrrolidine ring of N-acylprolinamides is not a common reaction pathway.

Derivatization at the Pyrrolidine Nitrogen

The synthesis of this compound itself involves the acylation of the pyrrolidine nitrogen of a D-prolinamide derivative with chloroacetyl chloride. This demonstrates that the nitrogen atom is a nucleophilic site. While it is already acylated in the title compound, in principle, if the chloroacetyl group were to be removed, the secondary amine of the parent pyrrolidine ring would be available for a wide range of derivatization reactions, including acylation, alkylation, and sulfonylation.

Stereochemical Stability and Transformations

The stereocenter at the 2-position of the pyrrolidine ring, which has the (R)-configuration, is a crucial feature of the molecule. The stereochemical stability of this center is generally high under neutral and mild acidic or basic conditions. However, epimerization, the inversion of the stereocenter to the (S)-configuration, can potentially occur under certain conditions.

Chiral Integrity Under Various Reaction Conditions

The maintenance of chiral purity is a critical aspect of stereoselective synthesis. For derivatives of proline, such as this compound, the stereocenter at the C2 position of the pyrrolidine ring is generally stable under a range of reaction conditions. The rigid five-membered ring structure helps to minimize conformational flexibility, which in turn disfavors pathways that could lead to epimerization.

However, the specific reaction conditions, including temperature, pH, and the nature of the reagents, can influence the chiral integrity of the molecule. For instance, strongly basic or acidic conditions, as well as elevated temperatures, could potentially lead to the loss of stereochemical purity.

Potential for Racemization and Control Strategies

Racemization, the process of converting a chirally pure compound into a mixture of equal parts of both enantiomers, is a concern in any stereoselective synthesis. For this compound, the risk of racemization at the C2 position is relatively low under standard synthetic transformations due to the aforementioned conformational rigidity of the pyrrolidine ring.

However, certain reaction mechanisms could pose a risk. For example, any reaction that proceeds through a planar intermediate at the stereocenter could lead to racemization. To mitigate this risk, careful selection of reaction conditions is paramount. Strategies to control and prevent racemization include:

Low Reaction Temperatures: Conducting reactions at lower temperatures can help to minimize the energy available for bond breaking and formation that could lead to epimerization.

Mild Reagents: The use of mild and selective reagents can prevent unwanted side reactions that might affect the stereocenter.

Control of pH: Maintaining a neutral or near-neutral pH can prevent acid- or base-catalyzed enolization or other pathways that could lead to racemization.

Formation of Key Precursors and Analogues

This compound serves as a valuable starting material for the synthesis of various functionalized pyrrolidine derivatives. Its chloroacetyl group provides a reactive handle for nucleophilic substitution, while the carboxamide can be transformed into other functional groups.

Conversion to Pyrrolidine-2-carbonitrile Derivatives

A significant transformation of acylpyrrolidine-2-carboxamides is their conversion to the corresponding nitriles. This dehydration reaction is a key step in the synthesis of various pharmaceutically active compounds. While specific studies on the (R)-enantiomer are not widely documented, the synthesis of the (S)-enantiomer, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin, is well-established.

The conversion of the amide to the nitrile is typically achieved using a dehydrating agent. A common method involves the use of trifluoroacetic anhydride (B1165640). In a typical procedure, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide is treated with trifluoroacetic anhydride in a suitable solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature.

Table 1: Reaction Conditions for the Conversion of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Parameter | Condition |

| Starting Material | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide |

| Reagent | Trifluoroacetic anhydride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5 °C initially, then room temperature |

| Reaction Time | 2 hours |

Data based on the synthesis of the (S)-enantiomer as an analogue.

Preparation of Functionalized Pyrrolidine Intermediates for Downstream Synthesis

The chloroacetyl group in this compound is a versatile functional group for introducing further complexity into the molecule. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents, leading to the formation of various functionalized pyrrolidine intermediates.

For example, reaction with amines, thiols, or other nucleophiles can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The resulting functionalized pyrrolidines can then be used in downstream synthetic steps to build more complex molecular architectures.

Structural Analysis and Conformational Studies of R 1 2 Chloroacetyl Pyrrolidine 2 Carboxamide

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods provide detailed information about the molecular framework, the functional groups present, and the electronic environment of the atoms. These techniques are indispensable for the initial characterization and confirmation of the synthesized compound.

A key feature observed in the NMR spectra of N-acylproline derivatives is the presence of rotamers due to the restricted rotation around the amide bond (C(O)-N). This results in two distinct sets of signals for the pyrrolidine (B122466) ring and adjacent atoms, corresponding to the cis and trans conformations. The ratio of these rotamers can be calculated from the integration of the corresponding signals in the ¹H NMR spectrum. nih.gov

The absolute (R)-stereochemistry at the C2 position of the pyrrolidine ring is determined by the synthesis starting from D-proline. The NMR data confirms the successful formation of the target molecule.

Table 1: Typical ¹H and ¹³C NMR Spectral Data Data is based on the enantiomeric (S)-form, which is spectrally identical in an achiral solvent. nih.govbeilstein-journals.org

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyrrolidine CH₂ (C3, C4) | 2.0–2.2 (m, 4H) | 24.9, 28.1 |

| Pyrrolidine CH₂ (C5) | 3.55–3.75 (m, 2H) | 47.4 |

| Chloroacetyl CH₂ | 4.06 (m, ~0.4H), 4.16 (m, ~1.6H) | 42.0 |

| Pyrrolidine CH (C2) | 4.47 (m, 1H) | 60.1 |

| Chloroacetyl C=O | - | 166.3 |

| Carboxamide C=O | - | 173.3 |

Note: The splitting of the chloroacetyl CH₂ signal into two multiplets indicates the presence of cis/trans rotamers.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide displays characteristic absorption bands that confirm the presence of its key functional groups.

The primary amide group gives rise to two distinct N-H stretching bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations for the two amide groups (the chloroacetamide and the primary carboxamide) are expected to produce strong absorption bands. The tertiary chloroacetamide carbonyl typically absorbs at a lower frequency (around 1660 cm⁻¹) due to resonance, while the primary carboxamide C=O stretch (Amide I band) also appears in this region. tu.edu.iqpressbooks.pub The C-Cl stretching vibration is typically observed in the fingerprint region.

Table 2: Characteristic IR Absorption Bands Data is based on the enantiomeric (S)-form and general IR correlation tables. beilstein-journals.orgtu.edu.iquobabylon.edu.iq

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| N-H Stretch | Primary Amide (-CONH₂) | 3383, 3156 |

| C-H Stretch | Pyrrolidine, CH₂Cl | 2885-2982 |

| C=O Stretch (Amide I) | Chloroacetyl Amide, Carboxamide | 1630-1680 (Strong) |

| N-H Bend (Amide II) | Primary Amide (-CONH₂) | 1590-1620 |

| C-Cl Stretch | Chloroacetyl | 600-800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molecular formula C₇H₁₁ClN₂O₂), the molecular weight is 190.63 g/mol . nih.gov High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of 190.0509 Da. lgcstandards.com

In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 191.1. beilstein-journals.org The fragmentation pattern under collision-induced dissociation (CID) is predictable. A characteristic fragmentation for N-acyl proline derivatives is the cleavage N-terminal to the proline residue. osu.edu Common fragmentation pathways would include:

Loss of the chloroacetyl group: Cleavage of the amide bond to yield a fragment corresponding to the protonated pyrrolidine-2-carboxamide (B126068).

Pyrrolidine ring fragmentation: Characteristic losses from the pyrrolidine ring structure.

Formation of an acylium ion: Cleavage can result in a [CH₂ClCO]⁺ acylium ion.

Advanced Structural Investigations

Beyond initial spectroscopic characterization, advanced techniques are necessary to confirm the absolute configuration and determine the enantiomeric purity of the chiral compound.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the (R)-configuration at the C2 chiral center. The analysis provides precise bond lengths, bond angles, and torsion angles, offering insight into the molecule's preferred conformation in the solid state. While it is the gold standard for absolute configuration determination, specific crystallographic data for this compound is not available in the reviewed scientific literature. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable quality.

Chiral chromatography is a crucial technique for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. csfarmacie.cz High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. nih.gov

To assess the enantiomeric purity of this compound, a racemic mixture (containing both R and S enantiomers) would first be injected onto a suitable chiral column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and their separation into two distinct peaks on the chromatogram. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including amide derivatives. researchgate.net

Once a separation method is established, the sample of this compound can be analyzed. The enantiomeric purity is determined by comparing the area of the peak for the (R)-enantiomer to the area of the peak for the unwanted (S)-enantiomer. A high enantiomeric purity (e.g., >99% ee) would be indicated by the presence of a single major peak at the retention time corresponding to the (R)-enantiomer, with at most a very small peak at the retention time of the (S)-enantiomer.

Conformational Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar and exhibits significant conformational flexibility. This dynamic behavior is crucial for its chemical reactivity and biological interactions. The conformation of the pyrrolidine ring is primarily described by a phenomenon known as pseudorotation, which involves the out-of-plane displacements of its carbon atoms.

The conformational states of the pyrrolidine ring can be described by two main puckering parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm). The phase angle defines the type of pucker (e.g., twist or envelope), while the amplitude indicates the degree of deviation from planarity. For a five-membered ring, there are two principal puckering modes: the envelope (E) conformation, where four atoms are coplanar and the fifth is out of plane, and the twist (T) conformation, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The pyrrolidine ring continuously interconverts between these forms through a low-energy pathway, a process known as pseudorotation. The puckering of the ring in proline and its derivatives is often simplified to two major conformational states, commonly referred to as the "UP" and "DOWN" puckers. These correspond to the Cγ atom being displaced on the same (exo) or opposite (endo) side of the ring relative to the carboxyl group, respectively. nih.gov The free energy landscape of proline puckering can be complex, with the exact preferred conformations and the energy barriers between them being influenced by the substituents on the ring. researchgate.net

Theoretical studies on proline-containing peptides have shown that the puckering pathway can be effectively described using one of the endocyclic torsion angles as a reaction coordinate. researchgate.net For instance, the torsion angle χ2 (N-Cα-Cβ-Cγ) is particularly useful in characterizing the puckering state. researchgate.net

| Parameter | Description | Typical Range |

| P (Phase Angle) | Defines the type of ring pucker along the pseudorotation path. | 0° to 360° |

| τm (Puckering Amplitude) | Measures the degree of non-planarity of the ring. | 30° to 45° |

| Puckering States | Commonly simplified to UP (exo) and DOWN (endo) conformations. | N/A |

The conformational equilibrium of the pyrrolidine ring in this compound is significantly influenced by its substituents: the chloroacetyl group at the N1 position and the carboxamide group at the C2 position.

The N-acyl group, in this case, chloroacetyl, plays a crucial role in determining the cis-trans isomerization of the amide bond connecting it to the pyrrolidine nitrogen. This isomerization, in turn, is coupled to the ring pucker. biorxiv.org Electron-withdrawing substituents on the N-acyl group can affect the electronic properties of the amide bond and influence the conformational preferences of the entire molecule. nih.gov

The presence of the electron-withdrawing chloroacetyl group is expected to influence the puckering preference. Studies on substituted prolines have demonstrated that electron-withdrawing groups can favor specific ring conformations due to stereoelectronic effects, such as the gauche effect. nih.gov This effect arises from favorable orbital interactions between the substituent and the ring atoms, leading to a preference for a particular puckered state.

Theoretical and Computational Studies of Molecular Structure

Theoretical and computational methods are invaluable tools for investigating the conformational landscape and dynamic behavior of molecules like this compound, providing insights that can be difficult to obtain experimentally.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov For a molecule like this compound, these calculations can elucidate the preferred puckering states of the pyrrolidine ring and the rotational barriers around key single bonds.

A typical computational study would involve a systematic search of the conformational space by varying the key dihedral angles, including those of the pyrrolidine ring and the side chains. The resulting structures are then optimized to find the local energy minima. The relative energies of these conformers provide their statistical populations at a given temperature.

For example, calculations on N-acetyl-L-proline-N',N'-dimethylamide, a related model compound, have shown that the polyproline II structure with a trans prolyl peptide bond is the dominant conformation in both the gas phase and in solution. nih.gov The presence of different substituents, such as the chloroacetyl group, would modulate these preferences.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angles (°) (Hypothetical) | Puckering State |

| A | 0.00 | ω ≈ 180 (trans), χ1 ≈ -30, χ2 ≈ 35 | DOWN (endo) |

| B | 1.25 | ω ≈ 180 (trans), χ1 ≈ 25, χ2 ≈ -30 | UP (exo) |

| C | 3.50 | ω ≈ 0 (cis), χ1 ≈ -20, χ2 ≈ 25 | DOWN (endo) |

| D | 4.10 | ω ≈ 0 (cis), χ1 ≈ 15, χ2 ≈ -20 | UP (exo) |

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, offering a detailed picture of their conformational dynamics in various environments. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing the accessible conformations and the transitions between them.

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit water molecules to mimic physiological conditions. The simulation would reveal the pseudorotation of the pyrrolidine ring, the flexibility of the side chains, and the dynamics of intramolecular interactions.

The results of an MD simulation can be used to construct a free energy landscape (FEL) as a function of relevant collective variables, such as the principal components of atomic motion or key dihedral angles. nih.govplos.orgresearchgate.netreadthedocs.io The FEL provides a map of the stable and metastable conformational states and the energetic barriers separating them, offering a comprehensive understanding of the molecule's dynamic behavior. nih.govplos.orgresearchgate.netreadthedocs.io

Role in the Synthesis of Biologically Active Compounds and Chemical Probes

Utilization as a Chiral Building Block in Asymmetric Synthesis

The value of a chiral building block lies in its ability to transfer its predefined stereochemistry to a more complex target molecule, thereby avoiding the need for challenging enantioselective steps later in a synthetic sequence. (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, derived from D-proline, offers a pre-packaged (R)-configured stereocenter at the C2 position of the pyrrolidine (B122466) ring, along with versatile functional handles for further chemical elaboration.

Enantioselective Introduction of Pyrrolidine Scaffolds into Complex Molecules

The enantioselective synthesis of molecules containing substituted pyrrolidine rings is a significant area of organic chemistry. mdpi.comacs.org Chiral pyrrolidines are key components in organocatalysts and ligands for metal-catalyzed reactions. mdpi.com The use of molecules like this compound provides a direct pathway for incorporating the (R)-pyrrolidine-2-carboxamide moiety. The chloroacetyl group at the nitrogen atom is a reactive electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the pyrrolidine scaffold to other molecular fragments, effectively building a larger, more complex chiral molecule. The amide at the C2 position can also be chemically modified, though it is often a key feature for biological interactions in the final target.

The introduction of quaternary stereogenic centers, which are often synthetically challenging, can be facilitated by using highly functionalized building blocks. nih.govacs.org While not containing a quaternary center itself, the defined stereochemistry of this compound ensures that the subsequent molecular architecture is built with a specific three-dimensional orientation, which is crucial for biological activity.

Application in the Construction of Natural Products and Analogues

The pyrrolidine ring is a core structure in numerous natural products, including many alkaloids with potent biological activities. whiterose.ac.uk The synthesis of these natural products and their analogues often relies on the use of chiral precursors derived from the "chiral pool," which includes amino acids like D-proline. D-proline derivatives have been successfully employed in the synthesis of various enzyme inhibitors, demonstrating the value of this specific stereochemistry. mdpi.com

For instance, the synthesis of matrix metalloproteinase (MMP) inhibitors has utilized D-proline derivatives to create scaffolds that can properly orient functional groups into the enzyme's binding pockets. mdpi.com The (R)-configuration of the pyrrolidine ring directs substituents into specific spatial orientations, which can lead to enhanced binding affinity and selectivity compared to their L-proline-based counterparts. While direct use of this compound in a completed natural product synthesis is not widely documented, its structural motifs are representative of the types of chiral synthons used in these complex endeavors.

Precursor to Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.govoatext.com A prominent member of this class, Vildagliptin, features an (S)-configured cyanopyrrolidine moiety, which is crucial for its inhibitory activity. beilstein-journals.orgsemanticscholar.org The synthesis of Vildagliptin and related compounds is a major driver for the production of chiral pyrrolidine intermediates.

Role in the Synthetic Routes to Vildagliptin and Related Compounds

The industrial synthesis of Vildagliptin starts from L-proline, the (S)-enantiomer of proline. beilstein-journals.orgnih.gov A key intermediate in this process is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. google.com However, the stereochemical purity of the final drug product is of utmost importance. If the L-proline starting material is contaminated with even small amounts of D-proline, a parallel reaction pathway is initiated that leads to the formation of the undesired (R)-enantiomer of Vildagliptin. google.comgoogle.com

In this impurity pathway, D-proline is converted to D-prolinamide. This D-prolinamide is then acylated with chloroacetyl chloride to produce this compound. google.com This carboxamide is the direct precursor to the corresponding (R)-carbonitrile intermediate, which ultimately reacts with 3-amino-1-adamantanol to yield the (R)-Vildagliptin impurity. google.comsynzeal.com Therefore, this compound plays a critical role not as a building block for the desired therapeutic agent, but as a key intermediate in the synthesis of its primary stereoisomeric impurity. google.comasianpubs.org The synthesis and characterization of this compound are vital for its use as a reference standard in analytical methods designed to quantify the purity of Vildagliptin. asianpubs.org

| Starting Material | Key Intermediate | Final Product | Status |

|---|---|---|---|

| L-Proline ((S)-Proline) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Vildagliptin ((S)-enantiomer) | Active Pharmaceutical Ingredient (API) |

| D-Proline ((R)-Proline) | This compound | (R)-Vildagliptin | Stereoisomeric Impurity |

Chemical Strategies for Incorporating the Chiral Pyrrolidine Moiety

The primary strategy for incorporating the pyrrolidine moiety in the synthesis of Vildagliptin and its R-isomer involves a two-step process starting from the respective prolinamide.

N-Acylation: D-prolinamide is reacted with chloroacetyl chloride. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride to form the N-acylated product, this compound. google.com

Dehydration (for subsequent steps): While the carboxamide is the specified compound of interest, the subsequent step in the impurity synthesis involves dehydration of this amide to a nitrile using a dehydrating agent like trifluoroacetic anhydride (B1165640). google.com This forms (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Coupling: The resulting chloroacetylated pyrrolidine derivative is then coupled with 3-amino-1-adamantanol. The amino group of the adamantanol derivative displaces the chloride atom on the chloroacetyl group, forming the final carbon-nitrogen bond and completing the synthesis of the (R)-Vildagliptin impurity. google.com

This sequence highlights a robust and direct method for installing the functionalized chiral pyrrolidine unit onto a larger molecular framework.

Development of Other Pyrrolidine-Containing Bioactive Molecules

The utility of D-proline and its derivatives extends beyond their role in DPP-IV inhibitor synthesis. The unique conformational constraints imposed by the (R)-pyrrolidine ring can be advantageous in the design of other types of therapeutic agents. mdpi.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Derivatives (Focus on non-clinical aspects)

Understanding the structure-activity relationships of derivatives of this compound is crucial for the rational design of more potent and selective enzyme inhibitors.

The N-acyl group, for which the chloroacetyl group is a convenient precursor, plays a significant role in the interaction with the target enzyme. In the context of NAAA inhibitors, modifications to the N-acyl chain have a profound impact on inhibitory potency and selectivity. nih.govnih.gov

SAR studies on pyrrolidine amide derivatives as NAAA inhibitors have revealed the following trends:

Chain Length and Rigidity: The length and conformational flexibility of the N-acyl chain influence the binding affinity. Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity over related enzymes like fatty acid amide hydrolase (FAAH). nih.gov

Aromatic Moieties: The introduction of aromatic groups at the terminus of the N-acyl chain can enhance potency. Small, lipophilic substituents on a terminal phenyl group are often preferred for optimal activity. nih.gov

Covalent vs. Reversible Inhibition: While the chloroacetyl group has the potential for covalent modification, SAR studies on some NAAA inhibitors with modified N-acyl groups have indicated a reversible and competitive mechanism of inhibition, suggesting that the N-acyl group primarily engages in non-covalent interactions within the binding pocket. nih.gov

The following table illustrates the impact of N-acyl modifications on the inhibitory activity of pyrrolidine amide derivatives against NAAA.

| N-Acyl Modification | NAAA IC₅₀ (µM) | Selectivity over FAAH |

| Flexible Linker with Terminal Phenyl | Lower | Reduced nih.gov |

| Rigid Linker (e.g., 4-phenylcinnamoyl) | Higher | Improved nih.gov |

| Lipophilic 3-phenyl Substituent | Lower | Favorable nih.gov |

The pyrrolidine ring itself is a key determinant of molecular recognition by the target enzyme. Its stereochemistry and the presence of substituents can significantly affect binding affinity and selectivity. nih.gov

Key findings from SAR studies on the pyrrolidine scaffold include:

Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for proper orientation within the enzyme's active site. The (R)- or (S)-configuration can lead to vastly different biological activities due to the specific interactions with chiral protein environments. nih.gov

Ring Puckering: Substituents on the pyrrolidine ring can influence its conformation, or "puckering," which in turn affects how the molecule presents its functional groups to the enzyme. nih.gov

Substituent Effects: In the case of prolyl oligopeptidase inhibitors, substitution on the pyrrolidine ring can lead to enhanced activity. For example, the replacement of a methylene (B1212753) group with a difluoromethylene (CF₂) group can increase inhibitory potency, potentially through the formation of a weak hydrogen bond with a tyrosine residue in the active site. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Key areas of exploration include:

Biocatalysis : Utilizing enzymes to catalyze key steps, such as the formation of the amide bond or the introduction of the chloroacetyl group, can offer high stereoselectivity under mild, aqueous conditions, thereby reducing the environmental impact.

Flow Chemistry : Continuous flow reactors can enhance reaction efficiency, improve safety by minimizing the volume of hazardous materials at any given time, and allow for easier scaling of the synthesis. This approach is particularly suitable for reactions involving reactive intermediates.

Green Solvents : Research into replacing traditional volatile organic solvents with more sustainable alternatives, such as ionic liquids, supercritical fluids, or water-based systems, is a critical goal for sustainable chemistry.

One-Pot Reactions : Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can significantly reduce waste, time, and resource consumption. For instance, a one-pot acylation and dehydration process has been explored for the synthesis of related compounds. google.com

Development of Advanced Catalytic Methods for Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods that can selectively produce one enantiomer over the other is of paramount importance. For pyrrolidine (B122466) derivatives, advanced catalytic methods are a major focus of research.

Future developments are expected in:

Asymmetric Hydrogenation : Catalytic hydrogenation of pyrroline (B1223166) precursors using chiral catalysts is a powerful method for establishing the stereocenter of the pyrrolidine ring.

C-H Amination/Activation : The direct intramolecular amination of unactivated C(sp³)-H bonds is a highly efficient strategy for constructing the pyrrolidine ring. organic-chemistry.org Copper- and rhodium-based catalysts have shown promise in this area, offering a direct route from acyclic amine precursors. organic-chemistry.org

Organocatalysis : The use of small organic molecules, particularly those derived from natural amino acids like proline, to catalyze enantioselective reactions has become a cornerstone of modern synthesis. nih.govmdpi.com These catalysts can be used to construct the chiral pyrrolidine core with high enantiomeric excess.

| Catalytic Method | Catalyst Type | Key Advantage | Reference |

|---|---|---|---|

| Borrowing Hydrogen Annulation | Chiral Iridacycle Complex | Directly forms chiral N-heterocycles from racemic diols and primary amines. | organic-chemistry.org |

| Reductive [3+2] Cycloaddition | Vaska's Complex (Iridium) | General and highly selective for producing structurally complex pyrrolidines. | acs.org |

| Intramolecular C-H Amination | Copper-based Catalysts | Tolerates various functional groups with high regio- and chemoselectivity. | organic-chemistry.org |

| Asymmetric Aldol Reactions | Proline-derived Organocatalysts | Metal-free, environmentally friendly method for asymmetric functionalization. | nih.gov |

Computational Design of New Pyrrolidine Derivatives with Specific Biological Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These methods allow for the rational design of new molecules with desired biological activities, potentially reducing the time and cost associated with traditional trial-and-error approaches. Starting from the (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide scaffold, computational techniques can be used to design libraries of new derivatives.

Emerging research avenues in this area include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies help in understanding the relationship between the chemical structure of pyrrolidine derivatives and their biological activity. This knowledge can guide the design of more potent compounds, such as novel inhibitors of targets like myeloid cell leukemia-1 (Mcl-1). tandfonline.com

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a protein target. It can be used to screen virtual libraries of pyrrolidine derivatives against specific biological targets, such as the Cdk5/p25 complex implicated in Alzheimer's pathology, to identify potential inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction and refine the design of new derivatives. nih.gov

| Computational Technique | Application | Example Target | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA, CoMSIA) | Identify structural requirements for inhibitory activity. | Mcl-1 (Myeloid cell leukemia-1) | tandfonline.com |

| Molecular Docking | Evaluate protein-ligand interactions and screen for novel inhibitors. | Cdk5/p25 Complex | nih.govnih.gov |

| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes. | Cdk5/p25 Complex | nih.gov |

| Pharmacophore Modeling | Design 3D queries to find drug-like molecules in databases. | MDM2-p53 Interaction | scispace.com |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The fields of chemical synthesis and drug discovery are increasingly benefiting from automation. Automated platforms can rapidly synthesize and purify large numbers of compounds, which can then be tested for biological activity using high-throughput screening (HTS).

The integration of this compound into such platforms represents a significant future direction. The reactive chloroacetyl group makes it an ideal building block for creating diverse libraries of compounds through reactions with various nucleophiles (e.g., amines, thiols, alcohols). A next-generation small molecule synthesizer could potentially produce a wide array of derivatives in a fraction of the time required for manual synthesis. chemrxiv.org This rapid synthesis, coupled with HTS, would accelerate the discovery of new pyrrolidine-based molecules with valuable biological properties.

Investigating the Compound's Utility in Diverse Chemical Transformations Beyond Existing Applications

While this compound can serve as a precursor or intermediate, its inherent chemical functionalities also make it a valuable building block for a wide range of other chemical transformations. The electrophilic chloroacetyl group and the chiral pyrrolidine core can be exploited to construct more complex molecular architectures.

Future research could explore its use in:

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency. The compound could serve as a key component in the design of novel MCRs to rapidly generate molecular complexity.

Synthesis of Fused Heterocyclic Systems : The functional groups on the molecule could be used as handles to construct fused bicyclic or polycyclic systems, which are common motifs in natural products and pharmaceuticals.

Peptidomimetics : The pyrrolidine ring is a well-known proline mimic. The compound could be used as a scaffold to create peptidomimetics with constrained conformations, which are often more stable and potent than their natural peptide counterparts.

Click Chemistry : The chloroacetyl group can be converted to other functionalities, such as an azide, which would allow the molecule to participate in highly efficient and specific "click" reactions for applications in bioconjugation and materials science.

Q & A

Q. Basic Research Focus

- NMR Analysis : Compare coupling constants (e.g., ) in the pyrrolidine ring with reference data for (R)- and (S)-enantiomers. For instance, distinct splitting patterns in the 2-carboxamide proton region may differentiate enantiomers .

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

Advanced Considerations : Use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to correlate experimental spectra with density functional theory (DFT)-calculated spectra for unambiguous stereochemical assignment .

What role does this compound play in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors?

Basic Research Focus

The compound is a key intermediate in synthesizing DPP-4 inhibitors like Vildagliptin. Its chloroacetyl group enables selective nucleophilic substitution with amine-containing pharmacophores to form active pharmaceutical ingredients (APIs) .

Advanced Considerations : The (R)-enantiomer’s stereochemistry influences binding affinity to the DPP-4 active site. Computational docking studies (e.g., AutoDock Vina) can predict how enantiomeric purity affects inhibitory potency .

What analytical methods are recommended for quantifying trace impurities of this compound in API batches?

Q. Basic Research Focus

- HPLC-MS : Use a C18 column (e.g., Agilent Zorbax Eclipse Plus) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at ppm levels. Compare retention times with spiked standards .

- Chiral Separation : Employ a Chiralcel OD-H column to resolve (R)- and (S)-enantiomers, ensuring compliance with ICH guidelines for enantiomeric purity (<0.1% S-isomer) .

Advanced Considerations : Develop a stability-indicating method to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months). Forced degradation studies (acid/base hydrolysis, oxidation) identify critical impurities .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Basic Research Focus

- Solid-State Stability : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the chloroacetyl group. Monitor water content (<0.1% via Karl Fischer titration) .

- Solution Stability : Avoid prolonged storage in polar aprotic solvents (e.g., DMSO) due to potential nucleophilic substitution. Use fresh solutions in anhydrous THF or dichloromethane .

Advanced Considerations : Conduct Arrhenius studies to predict shelf life. For example, calculate activation energy () from degradation rates at 25°C, 40°C, and 60°C to model long-term stability .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The chloroacetyl group’s electrophilicity facilitates reactions with amines (e.g., in Vildagliptin synthesis):

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates with primary/secondary amines. Pseudo-first-order kinetics often apply, with rate constants () dependent on amine basicity .

- DFT Calculations : Model transition states (e.g., at B3LYP/6-31G* level) to predict regioselectivity. The (R)-configuration sterically hinders backside attack, favoring frontside mechanisms in bulky amines .

How can researchers address discrepancies in reported melting points for enantiomeric forms?

Q. Basic Research Focus

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to determine precise melting ranges. For example, the (S)-enantiomer melts at 133–137°C (isopropyl ether recrystallization) .

- Polymorphism Screening : Use solvent-mediated crystallization (e.g., ethanol/water) to identify stable polymorphs of the (R)-enantiomer, which may exhibit different thermal profiles .

What toxicological considerations are critical when handling this compound in lab settings?

Q. Advanced Research Focus

- Acute Toxicity : Follow OSHA guidelines for chloroacetyl derivatives. Use fume hoods and PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure .

- Mutagenicity Screening : Conduct Ames tests (e.g., TA98 strain) to assess genotoxic risk. Negative results are typical for pyrrolidine carboxamides lacking aromatic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.